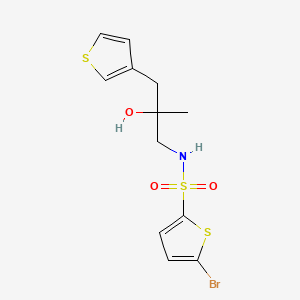

S-(5-溴噻吩-2-基)-2-羟基-2-甲基-3-(噻吩-3-基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

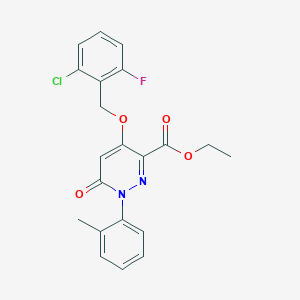

The compound "S-(5-bromothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido" is a thiophene sulfonamide derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for their urease inhibition, antibacterial, and hemolytic activities, as well as their ability to form complexes with transition metals .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, such as the compound , can be achieved through a Suzuki cross-coupling reaction. This method involves the reaction of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . The synthesis of related sulfonamide-derived ligands and their transition metal complexes has also been reported, providing insight into the versatility of these compounds in forming various structures .

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds has been characterized using various techniques, including magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and X-ray diffraction methods. These studies have suggested an octahedral geometry for the metal complexes of these ligands .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives exhibit a range of chemical reactivities. For instance, they have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, with varying degrees of potency depending on the substitution pattern and electronic effects of different functional groups . Additionally, the ability of related sulfone compounds to react with electrophiles and nucleophiles to yield highly functionalized products has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. The electronic properties of the functional groups attached to the aromatic ring can significantly affect the biological activities of these compounds. For example, the compound 5-Phenylthiophene-2-sulfonamide exhibited the highest urease inhibition activity in a study, highlighting the importance of molecular design in determining the efficacy of these molecules . The hemolytic and antibacterial activities of these compounds have also been investigated, showing that they possess the potential to disrupt biological membranes and inhibit bacterial growth .

科学研究应用

合成与生物化学应用

- Noreen 等人 (2017) 的一项研究讨论了通过铃木交叉偶联反应合成噻吩磺酰胺衍生物,展示了它们作为脲酶抑制剂、抗菌剂和溶血活性的潜力。这项研究突出了该化合物在开发新的生化工具和药物中的相关性 (Noreen 等人,2017)。

材料科学与工程

- 在材料科学领域,Rusu 等人 (2007) 探索了聚(偶氮甲亚磺酰胺)薄膜中的电子传输机制,该薄膜是由双(4-氯苯基)砜与双酚的混合物反应制备的。他们的工作有助于了解这些聚合物的半导体特性,这在电子学和光电子学中可能是很有价值的 (Rusu 等人,2007)。

燃料电池技术

- Bae 等人 (2009) 合成了含有芴基团的磺化聚(亚芳醚砜)嵌段共聚物,用于燃料电池应用。他们的研究表明,这些材料具有良好的质子传导性和机械性能,使其适用于燃料电池膜 (Bae 等人,2009)。

药物代谢

- Zmijewski 等人 (2006) 的另一项研究重点关注生物催化在药物代谢中的应用,使用密苏里放线菌来产生联芳基双磺酰胺化合物的哺乳动物代谢物。这项研究展示了该化合物在了解药物相互作用和代谢中的作用,这对于药物开发至关重要 (Zmijewski 等人,2006)。

分析化学

- Seeley 等人 (2008) 利用离子液体色谱柱进行全面的二维气相色谱,突出了含硫化合物在分析方法中用于分离和识别柴油燃料等复杂混合物中的效用。该应用对于环境监测和化学分析具有重要意义 (Seeley 等人,2008)。

作用机制

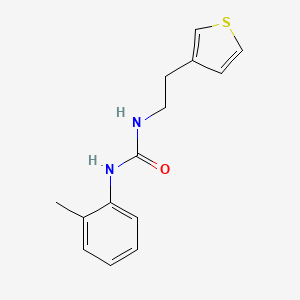

Thiophene Derivatives and Their Biological Activity

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to make aminothiophene derivatives .

Environmental Factors and Thiophene Derivatives

The rate of reactions involving thiophene derivatives can be influenced by environmental factors such as pH . For example, the rate of hydrolysis of certain thiophene derivatives can be considerably accelerated at physiological pH .

属性

IUPAC Name |

5-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMCTLXDOKQXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)

![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)